molecular formula C11H17NO3S B8515860 N-Propyl-N-(2-hydroxyethyl)benzenesulfonamide

N-Propyl-N-(2-hydroxyethyl)benzenesulfonamide

Cat. No.: B8515860
M. Wt: 243.32 g/mol
InChI Key: IQLTWOKJEUARBZ-UHFFFAOYSA-N
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Description

N-Propyl-N-(2-hydroxyethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C11H17NO3S and its molecular weight is 243.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H17NO3S

Molecular Weight

243.32 g/mol

IUPAC Name

N-(2-hydroxyethyl)-N-propylbenzenesulfonamide

InChI

InChI=1S/C11H17NO3S/c1-2-8-12(9-10-13)16(14,15)11-6-4-3-5-7-11/h3-7,13H,2,8-10H2,1H3

InChI Key

IQLTWOKJEUARBZ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCO)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

At 0° C., 5.16 g (50 mmol) of N-propylethanolamine were introduced into 70 ml of methylene chloride, and 9.7 g (55 mmol) of benzenesulfonyl chloride and 7.6 g (75 mmol) of triethylamine were added successively. After 2 hours of stirring at 0° C., the mixture was allowed to warm to room temperature, stirring was continued for a further hour and the mixture was then extracted with 1M hydrochloric acid and subsequently with 2M aqueous sodium hydroxide solution. The organic phase was dried over Na2SO4, filtered, concentrated and the resulting residue (13.2 g) was chromatographed over silica gel (methylene chloride/methanol 19:1). Yield: 7.4 g as an oil which was directly reacted further.
Quantity
5.16 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

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